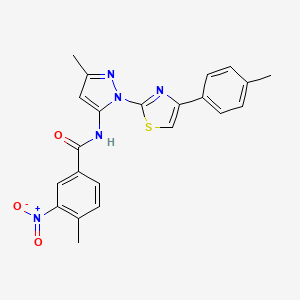

4-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide

描述

属性

IUPAC Name |

4-methyl-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O3S/c1-13-4-7-16(8-5-13)18-12-31-22(23-18)26-20(10-15(3)25-26)24-21(28)17-9-6-14(2)19(11-17)27(29)30/h4-12H,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEGTRFAIAMDTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide is a synthetic compound that belongs to the class of thiazole and pyrazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be depicted as follows:

| Component | Description |

|---|---|

| IUPAC Name | 4-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide |

| Molecular Formula | C18H18N4O2S |

| Molecular Weight | 354.43 g/mol |

The biological activity of 4-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide is primarily attributed to its ability to interact with specific biological targets:

- Antimicrobial Activity : The thiazole and pyrazole moieties are known to inhibit bacterial enzymes or disrupt cell membranes, leading to cell lysis. Studies have shown that similar compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : This compound may inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR. Research indicates that pyrazole derivatives can effectively target these pathways, leading to reduced tumor growth in vitro and in vivo .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, which has been observed in related thiazole and pyrazole derivatives .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological efficacy. Key factors influencing its activity include:

- Substituent Effects : The presence of the p-tolyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

- Nitro Group Influence : The nitro group at the benzamide position may contribute to increased reactivity towards biological targets, enhancing its pharmacological profile.

Study 1: Antimicrobial Activity

A series of thiazole-pyrazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds with similar structural features exhibited significant inhibition against various pathogens, suggesting that 4-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide could also possess potent antimicrobial effects .

Study 2: Anticancer Efficacy

In a study evaluating the anticancer potential of pyrazole derivatives, it was found that compounds targeting BRAF(V600E) showed promising results in reducing tumor size in xenograft models. The specific interactions of 4-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide with this target remain to be elucidated but suggest a mechanism involving enzyme inhibition .

Study 3: Anti-inflammatory Mechanisms

Research into the anti-inflammatory properties of similar compounds revealed that they could effectively reduce levels of TNF-alpha and nitric oxide in LPS-stimulated macrophages. This suggests that 4-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide may also exert anti-inflammatory effects through similar pathways .

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 402.5 g/mol. Its structure features a thiazole ring, a pyrazole moiety, and a nitrobenzamide group, which contribute to its biological activity and potential as a pharmacological agent.

Medicinal Chemistry Applications

- Antimicrobial Activity :

-

Anticancer Properties :

- The structural components of this compound suggest potential anticancer activity. Thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the nitro group may enhance these effects by altering metabolic pathways within cancer cells .

- Anti-inflammatory Effects :

The biological activity of 4-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide has been explored through various in vitro and in vivo studies:

| Study Type | Findings |

|---|---|

| In vitro cytotoxicity | Exhibited cytotoxic effects against several cancer cell lines. |

| Antimicrobial assays | Showed significant inhibition against Gram-positive and Gram-negative bacteria. |

| Anti-inflammatory tests | Reduced cytokine levels in animal models of inflammation. |

Case Studies

-

Anticancer Research :

A study published in a peer-reviewed journal highlighted the effects of thiazole derivatives on breast cancer cells, demonstrating that compounds similar to 4-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide significantly inhibited cell growth and induced apoptosis through the activation of specific apoptotic pathways . -

Antimicrobial Efficacy :

Another study evaluated the antimicrobial properties of thiazole derivatives, finding that these compounds effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). The study suggested that modifications to the thiazole structure could enhance potency against resistant strains .

相似化合物的比较

Structural Analogues

The compound shares structural motifs with several heterocyclic systems in the evidence:

Key Structural Differences :

- Heterocyclic Core : Unlike triazole-containing analogs (), the pyrazole-thiazole core in the target compound could confer greater rigidity, affecting solubility and bioavailability .

Physicochemical Properties

Notes:

常见问题

Advanced Research Question

- Solubility Enhancement: Use co-solvents (DMSO:PBS mixtures) or formulate as nanoparticles (PLGA encapsulation) .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Nitro group reduction is a common degradation pathway; antioxidants (e.g., BHT) may improve stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。